![molecular formula C20H17BrN6O B2718442 (6-bromo-2-methyl-2H-indazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034446-43-8](/img/structure/B2718442.png)
(6-bromo-2-methyl-2H-indazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-bromo-2-methyl-2H-indazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
is a complex organic molecule. It contains several functional groups, including an indazole ring, a triazole ring, and an azetidine ring . The molecular weight of the compound is 211.06 .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The indazole ring is a bicyclic compound consisting of two nitrogen atoms and a benzene ring . The triazole ring contains three nitrogen atoms and two carbon atoms . The azetidine ring is a four-membered cyclic amine .Scientific Research Applications
- The indazole moiety has attracted attention in cancer research due to its potential antiproliferative effects. Researchers have synthesized N-phenyl-1H-indazole-1-carboxamides and evaluated their in vitro antiproliferative activities against various tumor cell lines .
- Imidazole derivatives, including those containing the indazole core, exhibit antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and protozoa .
- The indazole-triazole-azetidine scaffold may modulate inflammatory pathways. Investigating its impact on cytokines, enzymes, and immune responses could provide valuable insights .
- The compound’s antioxidant activity has been evaluated using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay .
- Imidazole-containing compounds serve as essential synthons in drug development. Their diverse biological activities make them attractive starting points for designing new drugs .
Anticancer Properties
Antimicrobial Activity
Anti-Inflammatory Potential
Antioxidant Effects
Drug Development
Regiocontrolled Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains an indazole ring, which is a type of heterocyclic compound. Indazole-containing compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Biochemical Pathways
Indazole derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
Many heterocyclic compounds, including indazoles, are often well-absorbed and distributed in the body due to their chemical properties .
Result of Action
Indazole derivatives can have a variety of effects depending on their specific structures and targets .
properties
IUPAC Name |
(6-bromo-2-methylindazol-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6O/c1-25-19(16-8-7-14(21)9-17(16)23-25)20(28)26-10-15(11-26)27-12-18(22-24-27)13-5-3-2-4-6-13/h2-9,12,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDELPCKRBVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-bromo-2-methyl-2H-indazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.